N'-[[3-[[[2-oxo-2-(3-propan-2-yloxypropylamino)acetyl]amino]methyl]phenyl]methyl]-N-(3-propan-2-yloxypropyl)oxamide
Description
N’-[[3-[[[2-oxo-2-(3-propan-2-yloxypropylamino)acetyl]amino]methyl]phenyl]methyl]-N-(3-propan-2-yloxypropyl)oxamide is a complex organic compound with potential applications in various scientific fields
Properties
IUPAC Name |
N'-[[3-[[[2-oxo-2-(3-propan-2-yloxypropylamino)acetyl]amino]methyl]phenyl]methyl]-N-(3-propan-2-yloxypropyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N4O6/c1-17(2)33-12-6-10-25-21(29)23(31)27-15-19-8-5-9-20(14-19)16-28-24(32)22(30)26-11-7-13-34-18(3)4/h5,8-9,14,17-18H,6-7,10-13,15-16H2,1-4H3,(H,25,29)(H,26,30)(H,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVDAGKRMXZLHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C(=O)NCC1=CC(=CC=C1)CNC(=O)C(=O)NCCCOC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[[3-[[[2-oxo-2-(3-propan-2-yloxypropylamino)acetyl]amino]methyl]phenyl]methyl]-N-(3-propan-2-yloxypropyl)oxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Amidation Reactions: The formation of amide bonds is a crucial step in the synthesis. This involves the reaction of carboxylic acids or their derivatives with amines under specific conditions.
Protection and Deprotection Steps: Protecting groups are often used to prevent unwanted reactions at specific sites of the molecule. These groups are later removed to yield the desired product.
Coupling Reactions: The final assembly of the compound may involve coupling reactions, such as peptide coupling, to link different fragments of the molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, large-scale reactors, and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N’-[[3-[[[2-oxo-2-(3-propan-2-yloxypropylamino)acetyl]amino]methyl]phenyl]methyl]-N-(3-propan-2-yloxypropyl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides or other oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. This can be achieved using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
N’-[[3-[[[2-oxo-2-(3-propan-2-yloxypropylamino)acetyl]amino]methyl]phenyl]methyl]-N-(3-propan-2-yloxypropyl)oxamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new compounds with potential pharmaceutical applications.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials, coatings, and other industrial applications.
Mechanism of Action
The mechanism of action of N’-[[3-[[[2-oxo-2-(3-propan-2-yloxypropylamino)acetyl]amino]methyl]phenyl]methyl]-N-(3-propan-2-yloxypropyl)oxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N’-[[3-[[[2-oxo-2-(3-propan-2-yloxypropylamino)acetyl]amino]methyl]phenyl]methyl]-N-(3-propan-2-yloxypropyl)oxamide
- 2-Propynoic acid, 3-(1,6-dihydro-6-oxo-2-pyridinyl)
- 3-(2-Oxo-benzoxazol-3-yl)-propionic acid
- 3-Benzoylamino-3-oxo-2-(triphenyl-phosphanylidene)-propionic acid methyl ester
Uniqueness
N’-[[3-[[[2-oxo-2-(3-propan-2-yloxypropylamino)acetyl]amino]methyl]phenyl]methyl]-N-(3-propan-2-yloxypropyl)oxamide is unique due to its specific structure, which includes multiple functional groups that contribute to its reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
